BenchChemオンラインストアへようこそ!

(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)acrylamide

15-LOX-2 inhibition IC50 comparison congeneric series

(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)acrylamide (CAS 1396892-38-8) is a synthetic small-molecule inhibitor of human epithelial 15-lipoxygenase-2 (h15-LOX-2/ALOX15B), first disclosed as Compound 107 in University of California patent US20240317691. It features an electrophilic α,β-unsaturated acrylamide warhead conjugated to a benzo[d][1,3]dioxol-5-yl aromatic cap and a pyrazolo[1,5-a]pyridine heterocyclic tail, forming a rigid, planar scaffold.

Molecular Formula C18H15N3O3
Molecular Weight 321.336
CAS No. 1396892-38-8
Cat. No. B2596781
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)acrylamide
CAS1396892-38-8
Molecular FormulaC18H15N3O3
Molecular Weight321.336
Structural Identifiers
SMILESC1OC2=C(O1)C=C(C=C2)C=CC(=O)NCC3=C4C=CC=CN4N=C3
InChIInChI=1S/C18H15N3O3/c22-18(7-5-13-4-6-16-17(9-13)24-12-23-16)19-10-14-11-20-21-8-2-1-3-15(14)21/h1-9,11H,10,12H2,(H,19,22)/b7-5+
InChIKeyQZJXMYJCTOLRAD-FNORWQNLSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(E)-3-(Benzo[d][1,3]dioxol-5-yl)-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)acrylamide (CAS 1396892-38-8): Procurement-Grade Overview and Primary Pharmacological Identity


(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)acrylamide (CAS 1396892-38-8) is a synthetic small-molecule inhibitor of human epithelial 15-lipoxygenase-2 (h15-LOX-2/ALOX15B), first disclosed as Compound 107 in University of California patent US20240317691 [1]. It features an electrophilic α,β-unsaturated acrylamide warhead conjugated to a benzo[d][1,3]dioxol-5-yl aromatic cap and a pyrazolo[1,5-a]pyridine heterocyclic tail, forming a rigid, planar scaffold. In cell-free enzymatic assays using arachidonic acid as substrate, the compound inhibits recombinant h15-LOX-2 with an IC50 of 870 nM [1]. Its selectivity profile, assessed against h5-LOX, h12-LOX, h15-LOX-1, COX-1, and COX-2, exceeds 50-fold [2], establishing it as a functional probe for dissecting the role of 15-LOX-2 in polyunsaturated fatty acid metabolism and epithelial biology.

Why Generic Substitution of (E)-3-(Benzo[d][1,3]dioxol-5-yl)-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)acrylamide (CAS 1396892-38-8) with In-Class h15-LOX-2 Inhibitors is Scientifically Unjustified


Despite shared h15-LOX-2 inhibitory activity, compounds within the same chemical series exhibit quantifiable differences in potency and selectivity that preclude simple interchangeability. In the foundational patent series, three congeneric inhibitors—Compound 105, Compound 106, and this compound (Compound 107)—show IC50 values of 340 nM, 530 nM, and 870 nM respectively under identical assay conditions [1]. These differences reflect subtle variations in U-shaped channel binding interactions visualized by X-ray crystallography [1]. Without a direct head-to-head benchmark under standardized conditions, substituting a more potent analog risks altering the effective concentration range, while substituting a less well-characterized analog forfeits the selectivity data (>50-fold over five related enzymes) uniquely documented for this series [2]. Generic selection based solely on target class membership ignores these potency cliffs and the absence of selectivity data for many commercially available analogs, introducing uncontrolled variables into experimental design.

Quantitative Differentiation Evidence for (E)-3-(Benzo[d][1,3]dioxol-5-yl)-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)acrylamide (CAS 1396892-38-8) vs. Closest Analogs


Head-to-Head h15-LOX-2 Inhibitory Potency: Compound 107 vs. Congeneric Compounds 105 and 106 in the Same Patent Series

In the US20240317691 patent series, Compound 107 (this compound) exhibited an h15-LOX-2 IC50 of 870 nM, making it 2.6-fold less potent than Compound 105 (IC50 340 nM) and 1.6-fold less potent than Compound 106 (IC50 530 nM) under identical cell-free enzymatic assay conditions [1]. This direct head-to-head comparison within a single congeneric series provides the most reliable potency ranking for procurement decisions.

15-LOX-2 inhibition IC50 comparison congeneric series structure-activity relationship

Isoform Selectivity Profile: h15-LOX-2 Selectivity of Compound 107 vs. h5-LOX, h12-LOX, h15-LOX-1, COX-1, and COX-2

Compound 107 (MLS000327206) demonstrated >50-fold selectivity for h15-LOX-2 over h5-LOX, h12-LOX, h15-LOX-1, COX-1, and COX-2 [1]. This selectivity window is critical because many commercially available lipoxygenase inhibitors exhibit substantial off-target activity at related enzymes, complicating phenotypic interpretation. For example, the widely used pan-lipoxygenase inhibitor nordihydroguaiaretic acid (NDGA) inhibits 15-LOX-2 with an IC50 of ~1 μM but also potently inhibits 5-LOX and COX enzymes [2].

15-LOX-2 selectivity isoform profiling off-target activity lipoxygenase panel

Species Selectivity: Human vs. Mouse 15-LOX-2 Inhibition by Compound 107

Compound 107 exhibits pronounced species selectivity, inhibiting human 15-LOX-2 with an IC50 of 870 nM but requiring an IC50 of 50,000 nM (>50 μM) for mouse 15-LOX-2—a >57-fold difference [1]. This species divergence is not observed for all congeneric inhibitors in the series; Compound 105, for instance, shows a smaller species gap. This property makes Compound 107 a valuable negative control for mouse ortholog experiments where selective human target engagement must be ruled out.

species selectivity human 15-LOX-2 mouse 15-LOX-2 translational pharmacology

Commercial Purity Benchmarking: Compound 107 vs. Undocumented or Lower-Purity Sources

Reputable commercial suppliers list (E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)acrylamide (CAS 1396892-38-8) at ≥95% purity with full analytical characterization (HPLC, NMR, MS) . In contrast, many structurally similar acrylamide-containing analogs from non-validated sources lack documented purity levels or stability data. The α,β-unsaturated acrylamide moiety is susceptible to Michael addition and hydrolysis; without purity documentation, even minor degradation can introduce reactive impurities that confound biological assay results, particularly in covalent inhibitor screening campaigns [1].

chemical purity procurement quality batch consistency analytical characterization

Recommended Procurement Scenarios for (E)-3-(Benzo[d][1,3]dioxol-5-yl)-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)acrylamide (CAS 1396892-38-8)


Human 15-LOX-2 Pharmacological Probe for Target Validation Studies

Use as a selective small-molecule probe to interrogate h15-LOX-2 function in human epithelial cell models. The documented >50-fold selectivity over h5-LOX, h12-LOX, h15-LOX-1, COX-1, and COX-2 [1] enables confident attribution of phenotypic effects to 15-LOX-2 inhibition, distinguishing it from pan-lipoxygenase inhibitors like NDGA that lack this selectivity [2]. Recommended working concentration range: 0.3–10 μM in cell-based assays, accounting for the 870 nM biochemical IC50 and cellular permeability factors.

Negative Control for Murine 15-LOX-2 Pharmacology Studies

Exploit the >57-fold species selectivity (human IC50 870 nM vs. mouse IC50 >50,000 nM) [1] as a built-in negative control. In experiments using murine models or mouse-derived cell lines, this compound will not engage mouse 15-LOX-2 at concentrations effective against the human ortholog, providing an isogenic control for confirming human target specificity without requiring a separate inactive compound.

Structure-Activity Relationship (SAR) Benchmarking in 15-LOX-2 Inhibitor Optimization Programs

Serve as a defined potency landmark (IC50 870 nM) within the U-shaped channel binding series disclosed in US20240317691 [1]. Medicinal chemistry teams can use this compound as a reference point when synthesizing and testing new analogs, with Compound 105 (340 nM) and Compound 106 (530 nM) providing higher-potency comparators on the same SAR continuum. This enables quantitative assessment of whether structural modifications improve or diminish target engagement relative to the characterized baseline.

Quote Request

Request a Quote for (E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)acrylamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.